![molecular formula C57H77N9O7Si B10834348 1-[3-[4-[3-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]amino]-3-oxoprop-1-ynyl]phenyl]-2-[2-(methylamino)propanoylamino]propanoyl]-3,3-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-azasilolidine-5-carboxamide](/img/structure/B10834348.png)
1-[3-[4-[3-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]amino]-3-oxoprop-1-ynyl]phenyl]-2-[2-(methylamino)propanoylamino]propanoyl]-3,3-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-azasilolidine-5-carboxamide
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Overview
Description
Preparation Methods
The synthesis of PMID25980951-Compound-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Chemical Reactions Analysis
PMID25980951-Compound-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID25980951-Compound-32 has a wide range of scientific research applications, including:
Mechanism of Action
PMID25980951-Compound-32 exerts its effects by inhibiting Rho kinase 2 (ROCK2), a key enzyme involved in regulating the actin cytoskeleton and cellular contractility . By inhibiting ROCK2, the compound can modulate various cellular processes, including cell shape, motility, and proliferation. The molecular targets and pathways involved include the RhoA/ROCK signaling pathway, which plays a crucial role in maintaining cellular homeostasis .
Comparison with Similar Compounds
PMID25980951-Compound-32 is unique in its high selectivity and potency as a ROCK2 inhibitor compared to other similar compounds. Some similar compounds include:
Y-27632: A well-known ROCK inhibitor with less selectivity for ROCK2.
Fasudil: Another ROCK inhibitor used clinically for treating cerebral vasospasm but with broader activity against both ROCK1 and ROCK2.
GSK429286A: A selective ROCK2 inhibitor with similar applications but different chemical structure.
PMID25980951-Compound-32 stands out due to its improved potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C57H77N9O7Si |
---|---|
Molecular Weight |
1028.4 g/mol |
IUPAC Name |
1-[3-[4-[3-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]amino]-3-oxoprop-1-ynyl]phenyl]-2-[2-(methylamino)propanoylamino]propanoyl]-3,3-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-azasilolidine-5-carboxamide |
InChI |
InChI=1S/C57H77N9O7Si/c1-35(58-6)51(68)63-46(55(72)66-34-74(8,9)33-48(66)54(71)62-45-23-15-19-40-17-11-13-21-43(40)45)30-38-26-24-37(25-27-38)28-29-49(67)60-41-31-47(53(70)61-44-22-14-18-39-16-10-12-20-42(39)44)65(32-41)56(73)50(57(3,4)5)64-52(69)36(2)59-7/h10-13,16-17,20-21,24-27,35-36,41,44-48,50,58-59H,14-15,18-19,22-23,30-34H2,1-9H3,(H,60,67)(H,61,70)(H,62,71)(H,63,68)(H,64,69) |
InChI Key |
SOUZAGJRYQSXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)C#CC(=O)NC2CC(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)C(=O)NC3CCCC4=CC=CC=C34)C(=O)N5C[Si](CC5C(=O)NC6CCCC7=CC=CC=C67)(C)C)NC |
Origin of Product |
United States |
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